Product packaging for Fmoc-D-Arg(Z)2-OH(Cat. No.:CAS No. 910056-53-0)

Fmoc-D-Arg(Z)2-OH

Cat. No.: B13139006
CAS No.: 910056-53-0
M. Wt: 664.7 g/mol
InChI Key: SLWMVWWEOHTNTR-JGCGQSQUSA-N
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Description

Contextualization of Arginine Derivatives in Synthetic Chemistry

Arginine is a proteinogenic amino acid that plays a pivotal role in the structure and function of proteins and peptides. researchgate.netnih.gov Its side chain contains a guanidinium (B1211019) group, which is positively charged at physiological pH. mdpi.com This charge allows arginine residues to form salt bridges and hydrogen bonds, contributing significantly to the stabilization of protein and peptide three-dimensional structures. researchgate.netnih.gov The guanidinium group is also a precursor for the biosynthesis of nitric oxide, a key signaling molecule. wikipedia.org Furthermore, arginine-rich sequences are often found in cell-penetrating peptides, which are capable of crossing cell membranes. researchgate.netacs.org

The unique properties of arginine's side chain make it a crucial component in many biologically active peptides. mdpi.com It is often involved in protein-protein interactions and can be found at the active sites of enzymes. researchgate.netnih.gov Post-translational modifications of arginine, such as methylation and citrullination, further expand its functional diversity. wikipedia.org

The highly basic and nucleophilic nature of the guanidino group in arginine necessitates its protection during peptide synthesis to prevent unwanted side reactions. mdpi.com Historically, various protecting groups have been employed, each with its own set of advantages and limitations.

One of the earliest strategies involved the use of the nitro (NO2) group. peptide.com While effective, its removal often required harsh conditions that could damage the peptide chain. mdpi.compeptide.com The tosyl (Tos) group was another common choice, removable with strong acids like anhydrous hydrogen fluoride (B91410) (HF). mdpi.compeptide.com However, the released tosyl group could lead to side reactions with other amino acid residues, such as tryptophan. peptide.com

Protecting GroupCleavage ConditionKey Features
Nitro (NO2)Reductive cleavage (e.g., SnCl2) or strong acid (HF)Prone to side reactions during cleavage. mdpi.compeptide.com
Tosyl (Tos)Strong acid (e.g., HF)Can lead to modification of tryptophan residues. peptide.com
Mtr, Pmc, PbfAcid (e.g., TFA)Increasingly acid-labile, compatible with Fmoc chemistry. mdpi.compeptide.com
Z (Benzyloxycarbonyl)Hydrogenolysis or strong acidOffers an alternative to sulfonyl-based protecting groups.

Rationale for Utilizing D-Amino Acid Derivatives in Peptide Synthesis Research

The use of unnatural amino acids, including D-amino acids, is a powerful strategy in modern peptide and drug design. nih.govsigmaaldrich.comrsc.org Incorporating these non-proteinogenic building blocks can significantly enhance the therapeutic properties of peptides. sigmaaldrich.comasm.org Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability. nih.gov The introduction of D-amino acids can confer resistance to proteolysis, thereby increasing the peptide's stability and half-life. asm.orgnih.govfrontiersin.org

Furthermore, the incorporation of unnatural amino acids can improve a peptide's binding affinity, selectivity for its target, and ability to adopt specific secondary structures. sigmaaldrich.comrsc.org This allows for the fine-tuning of a peptide's pharmacological profile. sigmaaldrich.com

The stereochemistry of amino acids is a critical factor in peptide synthesis and biological activity. spbu.ru Natural peptides are composed almost exclusively of L-amino acids. nih.gov The introduction of a D-amino acid creates a diastereomer of the original peptide, which can have profoundly different properties. nih.gov

During peptide synthesis, it is crucial to control the stereochemistry at each coupling step to prevent epimerization, which is the conversion of one stereoisomer to another. mdpi.com The choice of protecting groups, coupling reagents, and reaction conditions can all influence the degree of racemization. mdpi.com The use of pre-synthesized, stereochemically pure building blocks like Fmoc-D-Arg(Z)2-OH is essential for the unambiguous synthesis of peptides containing D-amino acids. nih.gov

Objectives and Scope of Academic Research on this compound

Academic research utilizing this compound primarily focuses on the design and synthesis of novel peptides with enhanced biological properties. chemimpex.com Key research objectives include:

Developing Proteolytically Stable Peptides: By incorporating D-arginine, researchers aim to create peptide-based therapeutics that are more resistant to enzymatic degradation. asm.orgnih.gov

Investigating Structure-Activity Relationships: The specific placement of a D-amino acid can alter the peptide's conformation and its interaction with biological targets. Research seeks to understand these relationships to design more potent and selective molecules. sigmaaldrich.com

Creating Novel Biomaterials: Arginine-rich peptides have applications in materials science, and the inclusion of D-arginine can modify the self-assembly and material properties of these peptides. researchgate.netnih.gov

Synthesizing Peptide-Based Drugs: this compound is a valuable tool in the development of peptide drugs, including antimicrobial peptides and GnRH antagonists. chemimpex.compeptide.comiris-biotech.de

The scope of this research is broad, spanning medicinal chemistry, biochemistry, and materials science. It involves the chemical synthesis of peptides, their structural characterization, and the evaluation of their biological activity in various assays. chemimpex.com

Research AreaObjective
Medicinal ChemistryDevelopment of peptide-based therapeutics with improved stability and efficacy. chemimpex.com
BiochemistryProbing protein-protein interactions and enzyme mechanisms. chemimpex.com
Materials ScienceCreation of novel self-assembling peptide-based biomaterials. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H36N4O8 B13139006 Fmoc-D-Arg(Z)2-OH CAS No. 910056-53-0

Properties

CAS No.

910056-53-0

Molecular Formula

C37H36N4O8

Molecular Weight

664.7 g/mol

IUPAC Name

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m1/s1

InChI Key

SLWMVWWEOHTNTR-JGCGQSQUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for Fmoc D Arg Z 2 Oh

Preparative Routes to Fmoc-D-Arginine Building Blocks

The creation of Fmoc-D-arginine building blocks is foundational for their use in peptide synthesis. The journey from the basic D-arginine precursor to the fully protected Fmoc-D-Arg(Z)2-OH involves strategic chemical modifications.

Synthesis of D-Arginine Precursors

The starting material for this synthesis is D-arginine. Unlike the naturally occurring L-arginine, D-arginine is not commonly found in proteins. wikipedia.org Its synthesis is typically achieved through the resolution of a racemic mixture of DL-arginine. google.com

One established method for this resolution is through enzymatic means. google.comacs.org This process often utilizes enzymes that selectively act on one of the isomers in the racemic mixture. For example, L-amino acid oxidase can be used to resolve DL-amino acids. nih.gov In the case of arginine, L-arginase can selectively convert L-arginine in a DL-arginine mixture into L-ornithine, allowing for the subsequent separation and recovery of D-arginine. google.com The pH of the reaction medium is a critical parameter in this enzymatic conversion and is typically maintained between 8.0 and 10.0. google.com

Another approach is chemical resolution, which employs a chiral resolving agent. For instance, D-3-bromocamphor-10-sulfonic acid has been used as a resolving agent for DL-arginine to produce D-arginine. google.com Asymmetric synthesis, where the desired stereoisomer is directly synthesized, is also a viable, though often more complex, route for producing D-amino acids like D-arginine. nih.govresearchgate.net

Introduction of the Benzyloxycarbonyl (Z) Protecting Group(s) on the Guanidino Moiety

The guanidino group of arginine is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Z) group is a common choice for this purpose.

For complete suppression of the guanidino group's reactivity, a bis-protection strategy is often employed, leading to the formation of an Arg(Z)2 derivative. This involves the attachment of two Z groups to the guanidino moiety. This dual protection is crucial because mono-protected arginine can still undergo side reactions such as lactam formation. The use of two Z groups effectively decreases the nucleophilicity of the guanidino group and ensures its stability throughout the subsequent steps of peptide synthesis.

The introduction of the two benzyloxycarbonyl (Z) groups onto the guanidino function of D-arginine is typically achieved by reacting it with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl). The reaction is generally carried out in an aqueous alkaline medium. The stoichiometry of the reagents is critical to ensure the formation of the bis-protected product. A summary of typical reaction conditions is provided in the table below.

ParameterCondition
Reagent Benzyl chloroformate (Z-Cl)
Solvent Aqueous solution (e.g., water/dioxane mixture)
pH Alkaline (e.g., maintained with NaOH)
Temperature Typically cooled (e.g., 0-5 °C) to control reactivity

Fluorenylmethoxycarbonyl (Fmoc) Protection of the Alpha-Amino Group

With the side chain protected, the final step in the synthesis of the building block is the protection of the alpha-amino group. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for this purpose, particularly in solid-phase peptide synthesis (SPPS).

The selection of the Fmoc group for the alpha-amino protection and the Z groups for the side-chain protection is a prime example of an orthogonal protection strategy. This is a fundamental concept in modern peptide synthesis. Orthogonal protecting groups are groups that can be removed under very different conditions.

In the case of this compound, the Fmoc group is labile to basic conditions (typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide), which are used to deprotect the alpha-amino group during the stepwise elongation of the peptide chain in SPPS. Conversely, the Z groups are stable to these basic conditions but can be removed by hydrogenolysis or strong acids (like trifluoroacetic acid, often in combination with scavengers), which are typically employed at the end of the synthesis to deprotect the side chains and cleave the peptide from the solid support. This orthogonality ensures that the side chain protection remains intact while the peptide chain is being assembled, and then both the alpha-amino and side-chain protecting groups can be removed selectively when desired.

Sequential vs. Convergent Protection Approaches

A sequential approach involves the stepwise protection of the functional groups on the D-arginine molecule. This can proceed in two primary orders:

Fmoc protection first: D-arginine is first reacted with a 9-fluorenylmethyloxycarbonyl (Fmoc) source, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), to protect the α-amino group. Subsequently, the guanidino side chain is protected by reacting the resulting Fmoc-D-Arg-OH with two equivalents of a benzyloxycarbonyl (Z) source, like benzyl chloroformate (Z-Cl), under basic conditions.

Guanidino protection first: Alternatively, the guanidino group of D-arginine can be protected with the Z groups first, followed by the introduction of the Fmoc group at the α-amine. However, managing the reactivity and solubility of the intermediates in this route can be challenging.

A convergent approach , in contrast, involves the synthesis of a key intermediate which is then combined with the amino acid backbone. For arginine derivatives, this often involves the guanylation of ornithine. In this strategy, Fmoc-D-ornithine hydrochloride (Fmoc-D-Orn·HCl) serves as the starting material. The side-chain amino group of ornithine is converted into a di-Z-protected guanidino group using a suitable guanylating agent. An efficient method for this transformation is the use of N,N'-di-Boc-N''-triflylguanidine, followed by a swap of protecting groups, or more directly using a Z-protected guanylating agent. researchgate.netresearchgate.net This method transforms the ornithine side chain into the desired protected arginine side chain, completing the synthesis of this compound. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for this compound
FeatureSequential ApproachConvergent Approach
Starting Material D-ArginineFmoc-D-Ornithine
Key Transformation Stepwise protection of α-amino and guanidino groups.Guanylation of the ornithine side chain. researchgate.netresearchgate.net
Advantages Conceptually straightforward; fewer unique reagents may be needed.Often higher yielding; avoids handling free arginine with multiple reactive sites; potentially easier purification. researchgate.net
Disadvantages Potential for side reactions on multiple functional groups; intermediates can have poor solubility; Pbf-Cl, a related protecting group, is costly and can lead to incomplete reactions. google.comRequires synthesis or purchase of a specific guanylating agent; starting material (Fmoc-D-Orn) may be more expensive than D-Arg.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for ensuring high purity and yield, which are critical for its subsequent use in solid-phase peptide synthesis (SPPS). Optimization efforts focus on the efficiency of protecting group introduction, minimizing side reactions, and scalability.

Efficiency Studies of Protecting Group Introduction

Fmoc Group Introduction: The introduction of the Fmoc group is a well-studied process in peptide chemistry. Reagents like Fmoc-Cl and Fmoc-OSu are commonly used. ub.edu However, their use can be complicated by side reactions. For instance, Fmoc-Cl can lead to the formation of Fmoc-dipeptide impurities. ub.edu Fmoc-OSu, while generally preferred, can cause a Lossen-type rearrangement, yielding Fmoc-β-Ala-OH as an impurity. ub.edunih.gov To enhance efficiency and prevent oligomerization of the amino acid during Fmoc protection, an intermediate silylation step using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or chlorotrimethylsilane (B32843) can be employed to temporarily protect the carboxylic acid function. nih.govgoogle.com

Z Group Introduction: The protection of the guanidino group with two Z groups requires robust reaction conditions. Typically, this involves reacting the arginine derivative with at least two equivalents of benzyl chloroformate (Z-Cl) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a suitable solvent system such as chloroform (B151607) or aqueous acetone (B3395972). ug.edu.pl The efficiency of this step is highly dependent on controlling the pH and temperature to drive the reaction to completion while avoiding side reactions.

Table 2: Parameters for Protecting Group Introduction
Protecting GroupReagentTypical ConditionsPotential Issues Affecting Efficiency
Fmoc Fmoc-OSu or Fmoc-ClAqueous dioxane or acetone, NaHCO₃ or Na₂CO₃, pH control, 0°C to RT. nih.govFormation of Fmoc-dipeptides (with Fmoc-Cl), Lossen rearrangement (with Fmoc-OSu). ub.edunih.gov
Z (dibenzyloxycarbonyl) Benzyl Chloroformate (Z-Cl)Aqueous acetone or chloroform, NaOH or TEA, controlled pH (basic), RT. ug.edu.plIncomplete protection (mono-Z formation); side reactions due to high basicity.

Minimization of Side Reactions During Synthesis

Several side reactions can occur during the synthesis of this compound, leading to impurities that are difficult to remove and can compromise subsequent peptide synthesis.

Dipeptide Formation: During the introduction of the Fmoc group with Fmoc-Cl, the activated intermediate can react with another amino acid molecule, leading to the formation of Fmoc-dipeptide impurities. ub.edu Using Fmoc-OSu or other less reactive acylating agents can mitigate this issue. ub.edu

δ-Lactam Formation: Arginine derivatives are prone to intramolecular cyclization of the side chain to form a δ-lactam. This is particularly problematic during the activation of the carboxyl group for peptide coupling but can also be a concern during synthesis of the building block itself if harsh conditions are used. nih.gov The use of bulky, electron-withdrawing protecting groups on the guanidino function, such as the two Z groups, is designed to reduce the nucleophilicity of the side chain and sterically hinder this cyclization. ug.edu.placs.org

Racemization: The α-carbon of amino acids is susceptible to racemization, especially under strong basic conditions used for protecting group introduction or in the presence of certain coupling reagents. acs.org Careful control of pH, temperature, and reaction time is essential to maintain the stereochemical integrity of the D-arginine starting material.

Incomplete Protection: The guanidino group has multiple nitrogen atoms that can be acylated. Achieving complete di-protection with the Z groups is critical. Incomplete reaction can lead to a mixture of mono- and di-protected species, complicating purification and subsequent reactions.

Table 3: Common Side Reactions and Minimization Strategies
Side ReactionCauseMinimization Strategy
Fmoc-Dipeptide FormationHigh reactivity of Fmoc-Cl. ub.eduUse of Fmoc-OSu or other optimized Fmoc reagents; careful control of stoichiometry and reaction conditions. ub.edu
δ-Lactam FormationIntramolecular cyclization of the activated arginine derivative. ug.edu.plnih.govUse of bulky guanidino protecting groups (like Z₂); use of carbodiimides with additives like HOBt derivatives during coupling. ug.edu.pl
RacemizationExposure to strong basic conditions or certain activating agents. acs.orgMaintain strict control over pH, temperature, and reaction time; use of mild bases and optimized reagents.

Scale-Up Considerations for Laboratory and Research Production

Transitioning the synthesis of this compound from a small laboratory scale to larger research or pilot scales introduces several challenges that must be addressed to ensure the process remains efficient, safe, and economically viable.

Cost of Reagents: The raw materials, particularly the protecting group sources like Z-Cl and the D-arginine itself, can be significant cost drivers. For analogous compounds like Fmoc-Arg(Pbf)-OH, the sulfonyl chloride reagent is a major expense, making the final product one of the most costly protected amino acids. nih.govmdpi.com Efficient use of these reagents through optimized stoichiometry and high-conversion reactions is critical.

Process Control: Maintaining precise control over reaction parameters such as temperature, pH, and stirring becomes more challenging in larger reactors. google.com For example, gel formation has been noted as a practical difficulty in the scale-up of some Fmoc-amino acid preparations, impeding effective mixing and pH monitoring. google.com A detailed patent for a similar compound, Fmoc-Arg(Pbf)-OH, outlines a large-scale process involving 300L reactors, emphasizing the need for controlled cooling, heating, and purification steps like extraction and concentration under reduced pressure. google.comchemicalbook.com

Purification: While small-scale syntheses may rely on chromatography for high purity, this method is often prohibitively expensive and complex for large-scale production. Therefore, developing robust crystallization or extraction procedures is essential for isolating the final product with the required purity (>99%) for peptide synthesis applications. chemicalbook.com

Protecting Group Chemistry of Fmoc D Arg Z 2 Oh in Peptide Synthesis

Role of the Fmoc Group in N-Terminal Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its unique base-lability which allows for an orthogonal protection strategy. chempep.combiosynth.com In this approach, the temporary Nα-Fmoc group is removed under basic conditions, while the permanent side-chain protecting groups and the resin linkage remain intact, as they are typically acid-labile. biosynth.compublish.csiro.au This orthogonality is a key advantage over older methods, such as the Boc/Bzl strategy, which relies on differential acid lability. biosynth.compeptide.com

The Fmoc group is introduced to the amino acid, in this case, D-arginine, using reagents like Fmoc-chloroformate (Fmoc-Cl) or, more commonly, Fmoc-succinimidyl carbonate (Fmoc-OSu) to minimize the formation of Fmoc-dipeptide byproducts. publish.csiro.autotal-synthesis.com The resulting Fmoc-protected amino acids are often crystalline, stable solids. publish.csiro.au

Base-Labile Cleavage Mechanisms of Fmoc

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction, often following an E1cb mechanism. publish.csiro.aupeptide.com The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine (B6355638). publish.csiro.aupeptide.commdpi.com This deprotonation is facilitated by the aromatic nature of the resulting fluorenyl anion, which is a stabilized cyclopentadienide (B1229720) system. publish.csiro.autotal-synthesis.com

Following proton abstraction, the molecule undergoes β-elimination, leading to the release of the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). chempep.compeptide.com The secondary amine used for deprotection, such as piperidine, serves a dual purpose: it not only acts as the base to initiate the cleavage but also functions as a scavenger for the liberated DBF. peptide.com Piperidine reacts with DBF to form a stable adduct, preventing the DBF from undergoing deleterious side reactions, such as irreversible attachment to the newly deprotected amino group of the peptide chain. chempep.compeptide.com This entire process can often be monitored by UV spectroscopy due to the strong chromophores of the cleavage byproducts. chempep.comwikipedia.org

Kinetics of Fmoc Deprotection from Fmoc-D-Arg(Z)2-OH

The rate of Fmoc deprotection is influenced by several factors, including the base used, its concentration, the solvent, and the specific amino acid residue. chempep.compublish.csiro.au While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles of Fmoc deprotection kinetics can be applied.

Studies comparing the deprotection kinetics of different amino acids have shown that residues with bulky or electron-rich side chains can sometimes exhibit slower deprotection rates. acs.org For instance, research on Fmoc-L-Arginine(Pbf)-OH has indicated that a minimum of 10 minutes may be required for efficient deprotection. mdpi.com Another study noted that Fmoc-Arg(Pbf) failed to fully deprotect within 15 minutes under certain conditions, likely due to its bulky side chain affecting reaction kinetics. acs.org While the bis-Z protection on this compound differs from the Pbf group, the bulky nature of the protected guanidino side chain could similarly influence the kinetics of Fmoc removal.

The standard deprotection protocol typically involves treating the peptide-resin with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) for a short period (e.g., 3 to 5 minutes), often repeated once to ensure complete removal. chempep.comwikipedia.org The reaction is significantly faster in polar solvents like DMF and N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane (B109758) (DCM). publish.csiro.aumdpi.com

ParameterConditionObservation
Amino Acid Fmoc-L-Arginine(Pbf)-OHMinimum 10 minutes for efficient deprotection. mdpi.com
Amino Acid Fmoc-Arg(Pbf)Failed to fully deprotect in 15 minutes in one study. acs.org
Standard Reagent 20% Piperidine in DMFGenerally provides complete deprotection in two short treatments (e.g., 3-5 min and 7-10 min). chempep.com
Solvent Polarity Polar (DMF, NMP) vs. Apolar (DCM)Deprotection is much faster in polar solvents. publish.csiro.aumdpi.com

Alternative Fmoc Deprotection Reagents and Their Impact on Reaction Efficacy

While piperidine is the most common reagent for Fmoc deprotection, several alternatives have been developed to address specific challenges in peptide synthesis, such as difficult sequences or the prevention of side reactions. chempep.comiris-biotech.de

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong base that can remove the Fmoc group much faster than piperidine. chempep.compeptide.com It is particularly useful when Fmoc deprotection is sluggish or incomplete. peptide.com However, since DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct. chempep.compeptide.com Therefore, a scavenger, often piperidine itself in a smaller concentration, is typically added to the DBU solution to trap the DBF. peptide.com A combination of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to accelerate Fmoc-removal kinetics compared to the standard 20% piperidine in DMF. acs.org Caution is advised when using DBU with sequences containing aspartic acid, as it can catalyze the formation of aspartimide. peptide.com

Piperazine (PZ): Piperazine can be used as an alternative to piperidine. mdpi.com It is sometimes used in combination with DBU. acs.orgacs.org

4-Methylpiperidine (4-MP): This derivative has been shown to be as efficient as piperidine for Fmoc removal and is not a controlled substance, which can simplify procurement and handling. iris-biotech.deredalyc.org

Dipropylamine (DPA): Reported as an inexpensive, low-toxicity, and non-stench alternative to piperidine, DPA has been shown to reduce aspartimide formation, particularly in high-temperature SPPS. acs.org

Other Reagents: Other bases like morpholine (B109124) and diethylamine (B46881) (DEA) have also been employed for Fmoc cleavage. biosynth.compublish.csiro.auacs.org Additionally, acidic hydrogenolysis has been explored as a novel, non-basic method for Fmoc deprotection, which can be advantageous for synthesizing peptides with sensitive electrophilic groups. acs.org

ReagentConcentration/MixtureKey Features & Impact
Piperidine 20% in DMFStandard, effective reagent and DBF scavenger. chempep.comwikipedia.org
DBU 1-5% in DMFMuch faster deprotection; requires a separate scavenger for DBF. chempep.compeptide.com
DBU/Piperazine 2% DBU, 5% Piperazine in NMPAccelerates Fmoc removal kinetics. acs.org
4-Methylpiperidine 20% in DMFAs efficient as piperidine; not a controlled substance. iris-biotech.deredalyc.org
Dipropylamine (DPA) 25% in DMFReduces aspartimide formation; low cost and toxicity. acs.org
Piperazine 10% w/v in 9:1 DMF/EthanolAlternative to piperidine. mdpi.com
Acidic Hydrogenolysis H₂, Pd/COrthogonal, non-basic removal; suitable for sensitive peptides. acs.org

Role of the Bis-Benzyloxycarbonyl (Z) Protection on the Guanidino Side Chain

The guanidino group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating protection during peptide synthesis to prevent side reactions. mdpi.comnih.gov The use of two benzyloxycarbonyl (Z or Cbz) groups on the guanidino moiety of this compound serves to effectively mask its basicity and nucleophilicity. thieme-connect.de

Stability of Z-Protected Guanidino Group Under Various Synthetic Conditions

The bis-benzyloxycarbonyl protection on the guanidino group of arginine offers significant stability across a range of conditions encountered during peptide synthesis.

Stability to Basic Conditions: The Z groups are stable to the repetitive treatments with piperidine or other bases used for Fmoc deprotection throughout the synthesis cycles. biosynth.comekb.eg

Stability to Coupling Conditions: The protected guanidino group is stable to the reagents used for peptide bond formation (coupling), such as carbodiimides (e.g., DIC) and activating agents (e.g., OxymaPure). mdpi.com This prevents unwanted acylation or other reactions at the side chain.

Stability to Mild Acid: The Z group is resistant to the mild acidic conditions often used to cleave other protecting groups, such as the Boc group, which is removed with TFA. biosynth.comuwec.edu While Z groups are ultimately cleaved by acid, they require much harsher conditions (e.g., HF, HBr/AcOH), ensuring their stability during intermediate steps where milder acids are used. ekb.egpeptide.com

Stability to Hydrogenolysis: While catalytic hydrogenolysis is a primary method for Z group removal, the group is stable in its absence, allowing for the use of other hydrogenolysis-labile protecting groups in the same synthetic scheme if desired. researchgate.net

The robust stability of the bis-Z protected guanidino group under standard Fmoc-based SPPS conditions ensures the integrity of the arginine side chain until the final deprotection step, minimizing the risk of side reactions.

Comparative Analysis of Arginine Side-Chain Protecting Groups (e.g., Z vs. Pbf, Boc2, NO2, Tos)

The choice of protecting group for the arginine side chain significantly impacts the efficiency and outcome of peptide synthesis. Besides the Z-group, other commonly used groups include sulfonyl-based protectors like Tosyl (Tos), 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), as well as the Nitro (NO2) and di-Boc (Boc)2 groups. researchgate.netpeptide.comnih.gov

The bulky nature of the protected arginine side chain can present steric challenges during peptide coupling, potentially leading to slow or incomplete reactions. biotage.com This is a significant factor, especially in industrial-scale synthesis where efficiency is paramount. nih.gov

Z-group: The bis-Z-protection in this compound provides comprehensive protection but adds considerable bulk.

Pbf: The Pbf group is widely used in Fmoc-based SPPS due to its high acid lability, allowing for removal with standard trifluoroacetic acid (TFA) cocktails. nih.govsigmaaldrich.com However, Fmoc-Arg(Pbf)-OH is one of the most expensive protected amino acids, and its bulk can still hinder coupling efficiency, sometimes necessitating double coupling. nih.govbiotage.com

(Boc)2: The bis-Boc protecting group is removable with TFA but shows limited stability in common synthesis solvents like DMF. nih.gov It is highly prone to side reactions that reduce coupling efficiency. nih.gov

NO2: The nitro group is small and prevents certain side reactions, but its removal traditionally requires harsh conditions like catalytic hydrogenation or strong acids (HF), which can lead to other undesired modifications. peptide.comnih.gov However, newer methods using SnCl2 offer a milder removal process. nih.govresearchgate.net

Tos (Tosyl): Primarily used in Boc-based SPPS, the Tos group is very stable and requires strong acid (HF) for cleavage. researchgate.netpeptide.com Its stability is advantageous during synthesis, but the harsh deprotection can damage the final peptide. google.com

A major challenge in coupling arginine is the intramolecular side reaction where the δ-nitrogen of the guanidino group attacks the activated C-terminus, forming a stable δ-lactam. This reaction consumes the activated amino acid, leading to deletion sequences in the final peptide. nih.govrsc.org Another potential side reaction is the conversion of the arginine residue to ornithine. peptide.com

Z-group: The use of two Z groups is intended to fully mask the nucleophilicity of the guanidino group and minimize side reactions. researchgate.net

Pbf: While widely used, mono-sulfonyl protection like Pbf does not completely prevent δ-lactam formation. nih.govrsc.org The solvent polarity can influence the extent of this side reaction. rsc.org

(Boc)2: This protecting group is highly susceptible to δ-lactam formation, which significantly lowers coupling efficiency. nih.gov

NO2: The electron-withdrawing nature of the NO2 group effectively prevents δ-lactam formation. nih.govresearchgate.net However, during HF cleavage, it can lead to the formation of ornithine as a side product. peptide.compeptide.com

Tos: Like other sulfonyl-based groups, Tos does not fully prevent δ-lactam formation. researchgate.net It is less prone to the side reactions seen with the NO2 group during cleavage. peptide.com

Integration of Fmoc D Arg Z 2 Oh into Solid Phase Peptide Synthesis Spps Methodologies

Coupling Chemistry and Reaction Optimization

The successful incorporation of Fmoc-D-Arg(Z)2-OH into a growing peptide chain hinges on the optimization of several factors, including the choice of coupling reagents, the solvent system, and the reaction temperature. The bulky nature of the di-benzyloxycarbonyl protected guanidinium (B1211019) side chain can present steric challenges that require carefully tailored synthetic strategies.

The choice of coupling reagent is paramount for achieving high efficiency and minimizing side reactions during the incorporation of sterically hindered amino acids like this compound. Commonly used classes of coupling reagents in Fmoc-SPPS include carbodiimides and phosphonium/uronium salts.

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives act as activated ester intermediates, which can enhance coupling efficiency and, crucially, suppress racemization. nih.govrsc.org For instance, the combination of DIC and Oxyma Pure is a widely adopted method for standard couplings. rsc.org

Phosphonium and uronium salt-based reagents, such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are known for their high reactivity and are often employed for difficult couplings. researchgate.net These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation. However, the use of strong bases can increase the risk of racemization, particularly for sensitive amino acids. nih.gov In cases with a heightened risk of racemization, a weaker base like sym-collidine may be a more suitable choice. nih.gov

While specific data for this compound is limited, studies on the analogous Fmoc-L-Arg(Pbf)-OH have shown high coupling yields (>90%) with HBTU/HOBt/DIPEA systems. It is reasonable to expect similar performance for the (Z)2-protected derivative, although optimization may be required to account for the different steric and electronic properties of the side-chain protecting group.

Table 1: Common Coupling Reagents and Additives for Arginine Integration

Coupling Reagent/AdditiveClassBase RequiredKey Characteristics
DIC/HOBtCarbodiimide (B86325)/AdditiveNo (for pre-activation)Standard, cost-effective, suppresses racemization. nih.govrsc.org
DIC/Oxyma PureCarbodiimide/AdditiveNo (for pre-activation)High efficiency, low racemization potential. rsc.org
HBTUUronium SaltYes (e.g., DIPEA, NMM)High reactivity, suitable for hindered couplings. researchgate.net
HATUUronium SaltYes (e.g., DIPEA, NMM)Very high reactivity, often used for difficult sequences. researchgate.net

The solvent system plays a crucial role in SPPS by solvating the peptide-resin, reagents, and influencing reaction kinetics. N,N-dimethylformamide (DMF) has traditionally been the solvent of choice due to its excellent solvating properties. N-methyl-2-pyrrolidone (NMP) is another effective solvent, sometimes used to disrupt peptide aggregation. unifi.it

In recent years, a significant push towards "green" chemistry has led to the exploration of more environmentally benign solvents. Several alternatives to DMF and NMP have been investigated, including:

2-Methyltetrahydrofuran (B130290) (2-MeTHF)

Cyclopentyl methyl ether (CPME)

Propylene carbonate nih.gov

Binary mixtures , such as anisole (B1667542)/N-octyl-2-pyrrolidone (NOP) and dimethyl sulfoxide/ethyl acetate (B1210297) (DMSO/EtOAc). researchgate.netsemanticscholar.org

The selection of a green solvent must consider not only its environmental impact but also its ability to effectively swell the resin and dissolve the Fmoc-amino acids and coupling reagents. For example, a mixture of anisole and NOP (75:25) has been shown to effectively solubilize all Fmoc-amino acids and provide good swelling for polystyrene-based resins. semanticscholar.org The solubility of Fmoc-D-Arg derivatives in these green solvent systems would need to be empirically determined to ensure efficient coupling.

Temperature is a critical parameter in SPPS. While elevated temperatures can increase the rate of coupling reactions, they can also promote side reactions, including racemization and the formation of byproducts. For the incorporation of arginine derivatives, a significant side reaction is the formation of a δ-lactam through intramolecular cyclization of the side-chain guanidino group with the activated carboxyl group. This side reaction is particularly problematic at higher temperatures.

Studies on Fmoc-Arg(Pbf)-OH have demonstrated that coupling at room temperature can result in higher yields compared to elevated temperatures, as it minimizes lactam formation. researchgate.net In one study, Fmoc-Arg(Boc)2-OH, which is structurally analogous to this compound, showed even lower coupling yields at elevated temperatures due to the increased rate of lactam formation. researchgate.net Therefore, it is highly probable that the optimal coupling temperature for this compound would be at or below room temperature to maximize yield and purity by mitigating the risk of intramolecular cyclization.

Table 2: Influence of Temperature on Arginine Coupling

Arginine DerivativeTemperatureObservationReference
Fmoc-Arg(Pbf)-OHElevatedLower yields due to lactam formation. researchgate.net
Fmoc-Arg(Pbf)-OHRoom TemperatureHigher yields compared to elevated temperature. researchgate.net
Fmoc-Arg(Boc)2-OHElevatedVery low yields due to complete lactam formation. researchgate.net

Peptide aggregation, where the growing peptide chains on the solid support interact with each other, can hinder coupling and deprotection steps, leading to incomplete reactions and truncated sequences. The incorporation of D-amino acids can sometimes influence aggregation propensity. Several strategies can be employed to mitigate this issue:

Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction mixture can disrupt the secondary structures that lead to aggregation. unifi.it

Solvent Disruption: Switching from DMF to NMP or adding DMSO to the solvent system can help to break up aggregates. unifi.it

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions in the peptide sequence can disrupt the formation of stable secondary structures that cause aggregation. google.com

Backbone Protection: The use of a temporary, sterically demanding group on the backbone amide nitrogen, such as the 2,4-dimethoxybenzyl (Dmb) group, can prevent interchain hydrogen bonding. google.com

Minimization of Racemization During Coupling and Deprotection

Maintaining the stereochemical integrity of the chiral center is critical when incorporating D-amino acids. Racemization, the conversion of the D-isomer to a mixture of D- and L-isomers, can occur at several stages of SPPS, but is most prevalent during the activation and coupling steps.

The primary mechanisms of racemization for amino acids during Fmoc-SPPS involve the abstraction of the α-proton from the activated amino acid. This can occur via two main pathways:

Direct Enolization: A base present in the coupling mixture can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enol intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-isomers.

Oxazolone (B7731731) Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The oxazolone is prone to tautomerization to its aromatic isomer in the presence of a base, which also leads to a loss of stereochemistry at the α-carbon. ug.edu.pl

The use of urethane-based protecting groups like Fmoc is designed to suppress racemization by reducing the acidity of the α-proton and disfavoring oxazolone formation. nih.gov However, the risk is not entirely eliminated, especially under basic conditions used with phosphonium/uronium coupling reagents. The use of additives like HOBt and Oxyma Pure is effective in minimizing racemization by rapidly converting the initially formed activated species into a less reactive ester that is less prone to racemization. ug.edu.pl Studies have shown that the level of racemization during a typical SPPS cycle is generally low, often 0.4% or less per cycle. ub.edu However, for peptides intended for therapeutic use, even small amounts of diastereomeric impurities can be significant.

Factors Influencing Racemization of D-Arginine Residues

Racemization, the conversion of a chiral amino acid to its opposite enantiomer, is a significant side reaction in peptide synthesis that can compromise the purity and biological activity of the final peptide. researchgate.net The activation of the carboxylic acid group of an amino acid is a prerequisite for peptide bond formation, but this activation can also lead to the formation of a symmetric oxazolone intermediate, which is susceptible to deprotonation and subsequent reprotonation, resulting in racemization. highfine.comnih.gov

Several factors inherent to the SPPS process can influence the extent of racemization of D-arginine residues:

Activation Method: The choice of coupling reagent and additives plays a critical role. Strong activating agents can increase the rate of oxazolone formation and, consequently, racemization. highfine.com The use of additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones. highfine.compeptide.com

Base: The organic base used to neutralize the protonated amine and facilitate coupling significantly impacts racemization. highfine.com Stronger bases, such as N,N-diisopropylethylamine (DIPEA), can promote the abstraction of the α-proton from the activated amino acid, leading to higher levels of epimerization. highfine.com Weaker, more sterically hindered bases like 2,4,6-collidine (TMP) are often preferred to minimize this side reaction. highfine.commesalabs.com

Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates involved in both coupling and racemization pathways. More polar solvents can favor racemization. nih.gov

Amino Acid Structure: The inherent structure of the amino acid itself is a factor. While cysteine and histidine are particularly prone to racemization, arginine can also be susceptible under certain conditions. researchgate.netpeptide.com

A study on the synthesis of cetrorelix, a peptide containing L-arginine, demonstrated that racemization could be minimized to below 0.5% by using the coupling agent HATU, the additive HOBt or HOAt, and the base TMP. researchgate.netnih.gov This highlights the importance of carefully selecting the coupling cocktail to preserve the stereochemical integrity of the arginine residue.

Development of Protocols to Suppress Epimerization

Given the propensity for racemization during peptide synthesis, several protocols have been developed to suppress the epimerization of amino acid residues, including D-arginine.

Optimized Coupling Reagents and Additives: The development of advanced coupling reagents and additives has been a key strategy. Uronium/aminium-based reagents like HATU, HBTU, and COMU, often used in conjunction with additives such as HOBt or HOAt, are designed to promote rapid and efficient coupling while minimizing the lifetime of the highly reactive, racemization-prone intermediates. luxembourg-bio.com OxymaPure, an oxime-based additive, has also been shown to be effective in reducing racemization. highfine.com The use of copper (II) chloride (CuCl2) as an additive has also been reported to be effective in suppressing racemization during both solution and solid-phase synthesis. peptide.compeptide.com

Choice of Base: As previously mentioned, the selection of a non-nucleophilic, sterically hindered base is crucial. 2,4,6-trimethylpyridine (B116444) (TMP) and N-methylmorpholine (NMM) are generally preferred over the more basic DIPEA for racemization-sensitive couplings. highfine.commesalabs.com

Reaction Conditions: Controlling reaction parameters such as temperature and pre-activation time is also important. Lowering the temperature can reduce the rate of racemization. Avoiding prolonged pre-activation of the amino acid before its addition to the resin-bound peptide can also limit the opportunity for epimerization. du.ac.in

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent aggregation and may also influence the conformational environment around the activated amino acid, thereby reducing racemization. peptide.com

A comparative study on the synthesis of a model peptide containing phenylglycine, another racemization-prone residue, found that using COMU as the coupling reagent combined with TMP as the base resulted in negligible epimerization. luxembourg-bio.com While this study did not specifically use D-arginine, the principles of minimizing racemization through optimized reagent selection are broadly applicable.

FactorStrategy to Suppress EpimerizationReference
Coupling Reagents Use of advanced uronium/aminium reagents (e.g., HATU, COMU) luxembourg-bio.com
Additives Incorporation of HOBt, HOAt, or OxymaPure highfine.compeptide.com
Base Use of sterically hindered, weaker bases (e.g., TMP, NMM) highfine.commesalabs.com
Reaction Conditions Lower temperature, minimize pre-activation time du.ac.in
Technology Microwave-assisted synthesis nih.gov

Side Reaction Analysis in D-Arginine Peptide Synthesis

Beyond racemization, the synthesis of peptides containing D-arginine, and specifically this compound, is susceptible to several other side reactions that can impact the yield and purity of the target peptide.

Formation of Diketopiperazines (DKP)

Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly during the synthesis of the first few amino acids. It involves the intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the solid support as a cyclic DKP and termination of the growing peptide chain. researchgate.netacs.org

The formation of DKPs is influenced by several factors:

Peptide Sequence: The propensity for DKP formation is highly sequence-dependent. Sequences containing proline at the second position (from the N-terminus) are particularly susceptible. researchgate.netnih.gov The presence of a D-amino acid at the second position can also enhance DKP formation. researchgate.net

Resin Type: The type of resin and its linker can influence the rate of DKP formation. For instance, peptides synthesized on Wang resin, which uses an ester linkage, are more prone to cleavage via DKP formation than those on amide resins. researchgate.netiris-biotech.de

Reaction Conditions: The basic conditions used for Fmoc deprotection, typically with piperidine (B6355638), can catalyze the nucleophilic attack of the terminal amine on the peptide-resin ester bond, leading to DKP formation. iris-biotech.de

To mitigate DKP formation, several strategies can be employed:

Use of Sterically Hindered Resins: Employing resins with sterically bulky linkers, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization. peptide.com

Dipeptide Coupling: Incorporating the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptidyl-resin intermediate. peptide.com

Modified Deprotection Conditions: Using alternative deprotection reagents or conditions, such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) instead of piperidine, has been suggested to reduce DKP formation. iris-biotech.de

Influencing FactorConsequenceMitigation StrategyReference
Peptide Sequence Proline or D-amino acid at position 2 increases riskCouple as a dipeptide unit peptide.comresearchgate.net
Resin Linker Ester-based linkers (e.g., Wang) are more labileUse sterically hindered linkers (e.g., 2-chlorotrityl) peptide.comresearchgate.net
Fmoc Deprotection Basic conditions (piperidine) catalyze the reactionUse alternative deprotection reagents (e.g., TBAF) iris-biotech.de

Guanidino Group-Related Side Products

The guanidino group of arginine, even when protected, can be a source of side reactions. The choice of protecting group is paramount in preventing these unwanted transformations. While the (Z)2 protecting group on this compound is generally stable, it is important to consider potential side reactions associated with arginine protecting groups in general.

δ-Lactam Formation: This is a major side reaction during the activation of arginine for coupling. It involves the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidino side chain, forming a stable six-membered lactam. nih.govmdpi.com This side reaction consumes the activated arginine, leading to incomplete coupling and deletion sequences. The propensity for δ-lactam formation is highly dependent on the side-chain protecting group. For example, a study comparing different protecting groups found that Fmoc-Arg(Boc)2-OH showed a high tendency for δ-lactam formation (60%), while the NO2-protected analogue showed a much lower tendency. nih.govmdpi.com The (Z)2 group's behavior in this regard would depend on its electron-withdrawing nature and steric bulk.

Ornithine Formation: Incomplete protection or premature deprotection of the guanidino group can lead to side reactions, including the formation of ornithine residues. researchgate.net

Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents can sometimes react with the unprotected N-terminal amine of the growing peptide chain, forming a guanidine (B92328) moiety that irreversibly terminates the peptide. peptide.com This can be avoided by pre-activating the incoming amino acid before adding it to the peptide-resin. peptide.com

Acylation and Alkylation Side Reactions

During the course of SPPS, various reactive species are generated that can lead to unwanted acylation or alkylation of the peptide chain.

Acetylation: If acetic anhydride (B1165640) is used as a capping agent to terminate unreacted peptide chains, it can potentially acetylate the guanidino group of arginine if it is not fully protected.

Trifluoroacetylation: Trifluoroacetic acid (TFA) is used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Residual TFA can lead to trifluoroacetylation of the N-terminal amine or other nucleophilic side chains. researchgate.net

Alkylation of Tryptophan: A significant side reaction can occur during the final TFA cleavage step in peptides containing both arginine and tryptophan. google.com Cationic species generated from the cleavage of arginine's sulfonyl-based protecting groups (like Pmc or Pbf) can alkylate the indole (B1671886) side chain of tryptophan. peptide.compeptide.com The use of the (Z)2 protecting group, which is cleaved under different conditions (e.g., hydrogenolysis), would circumvent this specific issue. However, the carbocations generated from the cleavage of other protecting groups (like tBu) can still pose a risk to sensitive residues like tryptophan and methionine. peptide.comresearchgate.net The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to quench these reactive species.

Convergent and Fragment-Based Synthesis Approaches Utilizing this compound

For the synthesis of long peptides, a convergent or fragment-based approach is often more efficient than a linear, stepwise synthesis. This involves synthesizing several smaller, protected peptide fragments, which are then coupled together in solution or on the solid phase to form the final peptide.

The use of this compound is well-suited for such strategies. The (Z)2 protecting group is orthogonal to the standard Fmoc/tBu chemistry. This means that the Fmoc group can be selectively removed for peptide chain elongation, and the tBu-based side-chain protecting groups can be removed with mild acid, all while the (Z)2 group on the D-arginine side chain remains intact. peptide.com

This orthogonality is crucial for preparing fully protected peptide fragments. These fragments, containing D-Arg(Z)2, can be cleaved from a highly acid-labile resin (such as a 2-chlorotrityl or a similar "super acid-labile" resin), leaving all side-chain protecting groups, including the (Z)2 group, in place. acs.org These protected fragments can then be purified and used in subsequent fragment condensation steps.

The (Z)2 group can be removed at a later stage, typically by catalytic hydrogenation, which does not affect most other protecting groups used in Fmoc-SPPS. This allows for a flexible and strategic approach to the synthesis of complex peptides where the D-arginine residue needs to be protected until the final steps of the synthesis.

The ability to generate protected peptide fragments containing this compound is a key advantage for convergent synthesis, enabling the production of larger and more complex peptide targets that would be difficult to access through linear SPPS alone. google.comacs.org

Advanced Analytical Characterization in Research of Fmoc D Arg Z 2 Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed characterization of Fmoc-protected amino acids and their peptide derivatives. These techniques provide critical information on molecular structure, reaction completion, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules. In the context of Fmoc-D-Arg(Z)2-OH, ¹H and ¹³C NMR are utilized to confirm the chemical structure by identifying the various proton and carbon environments within the molecule. This is crucial for verifying the correct attachment of the Fmoc and Z protecting groups.

During peptide synthesis, NMR can be employed to monitor the progress of coupling and deprotection steps. For instance, the disappearance of signals corresponding to the Fmoc group can indicate successful deprotection. While solution-phase NMR is standard, solid-phase NMR techniques can also be applied to analyze resin-bound peptides, providing insights into the on-resin chemistry.

Below is a representative table of expected ¹H NMR chemical shifts for a related compound, Fmoc-D-Arg(Boc)2-OH, which illustrates the type of data obtained.

Proton Chemical Shift (ppm)
Aromatic (Fmoc)7.8-7.3
CH (Fmoc)4.4-4.2
CH₂ (Fmoc)4.2-4.1
α-CH4.1-3.9
δ-CH₂3.2-3.0
β,γ-CH₂1.9-1.5
Boc1.4
Note: This is an example based on a similar compound, Fmoc-D-Arg(Boc)2-OH. Actual shifts for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., LC-MS, ESI-MS, MALDI-MS)

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing precise molecular weight information and enabling sequence confirmation through fragmentation analysis. Various MS techniques are applied to the study of this compound and its peptide conjugates.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is invaluable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and large molecules like peptides. It can be used to determine the molecular weight of the protected amino acid and the final peptide with high accuracy. Tandem MS (MS/MS) experiments with ESI can provide peptide sequence information by analyzing fragment ions. nih.gov Studies have shown that the Fmoc protecting group influences the fragmentation patterns of dipeptides in ESI-MS/MS, which can be useful for distinguishing isomers. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique particularly useful for the analysis of large peptides and proteins. shimadzu.com It is often used for rapid screening of synthesis products and for quality control. shimadzu.com The choice of matrix in MALDI-MS is critical and can influence the quality of the spectra, especially for complex peptide mixtures. nih.gov For protected peptides, which can be challenging to analyze, specific matrices and additives like dithranol and CsCl can improve data quality by reducing fragmentation and forming stable adducts. researchgate.net The presence of arginine in a peptide has been observed to dominate MALDI-derived mass fingerprints. nih.gov

Technique Application for this compound & Peptides Key Information Obtained
LC-MS Reaction monitoring, purity analysis of crude and purified peptides.Molecular weight of components, identification of impurities and byproducts.
ESI-MS Accurate molecular weight determination of protected amino acids and peptides.Precise mass, charge state distribution.
ESI-MS/MS Peptide sequencing and structural confirmation.Fragment ion series (b- and y-ions) for sequence determination.
MALDI-MS High-throughput analysis, quality control of final peptides.Molecular weight, purity assessment, analysis of complex mixtures. shimadzu.com

UV-Visible Spectroscopy for Fmoc Quantification and Deprotection Monitoring

UV-Visible spectroscopy is a simple yet effective method for quantifying the Fmoc group and monitoring its removal during solid-phase peptide synthesis (SPPS). The fluorenyl group of the Fmoc protector has a strong UV absorbance. thieme-connect.de

When the Fmoc group is cleaved using a base like piperidine (B6355638), it forms a dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm. nih.govnih.gov By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. biotage.com This allows for the calculation of the loading of the first amino acid onto the solid support resin and can be used to monitor the efficiency of each deprotection step throughout the synthesis. biotage.comtec5usa.com

The accuracy of this quantification depends on the molar extinction coefficient used for the dibenzofulvene-piperidine adduct, with reported values varying. nih.gov Some studies suggest that measuring the absorbance at a secondary peak, such as 289.8 nm, may reduce the impact of wavelength inaccuracies and lead to a more robust determination. nih.gov This real-time monitoring is a feature of many automated peptide synthesizers. tec5usa.com

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating complex mixtures and are therefore critical for assessing the purity of this compound and its peptide conjugates.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of synthetic peptides. phenomenex.com Reversed-phase HPLC (RP-HPLC) is typically employed, where separation is based on the hydrophobicity of the molecules.

HPLC is used extensively to:

Monitor reaction progress: Aliquots can be taken from the reaction mixture, cleaved from the resin if necessary, and analyzed by HPLC to determine the extent of coupling or deprotection. rsc.orgchempep.com

Assess product purity: The purity of the crude peptide after cleavage from the resin is determined by HPLC. The percentage purity is calculated from the relative area of the main product peak compared to the total area of all peaks in the chromatogram. tec5usa.com

Purify the final product: Preparative HPLC is used to isolate the target peptide from impurities generated during synthesis. rsc.org

The purity of the starting Fmoc-amino acids, including this compound, is often specified by the manufacturer with a minimum purity level determined by HPLC. calpaclab.comruifuchemical.com

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of the starting amino acid is critical, as even small amounts of the L-enantiomer in this compound can lead to the formation of diastereomeric impurities in the final peptide, which can be difficult to separate and may have different biological activities. merckmillipore.com

Chiral chromatography is a specialized form of HPLC used to separate enantiomers. Various chiral stationary phases (CSPs) are available for the separation of N-Fmoc protected amino acids. phenomenex.comphenomenex.com Polysaccharide-based and Cinchona alkaloid-based zwitterionic CSPs have shown success in resolving enantiomers of a wide range of Fmoc-amino acids. phenomenex.comnih.govchiraltech.com

The enantiomeric purity is typically expressed as enantiomeric excess (ee), and for peptide synthesis, it is often required to be greater than 99.0% or even ≥99.8%. phenomenex.com Chiral HPLC provides the necessary precision to verify these high levels of enantiomeric purity. phenomenex.com This analysis can be performed on the starting this compound material to ensure its quality before it is used in peptide synthesis. cat-online.com

Chromatographic Technique Primary Application Significance in this compound Research
Reversed-Phase HPLC Purity assessment, reaction monitoring, and purification.Ensures the chemical purity of the starting material and the final peptide product. rsc.org
Chiral HPLC Determination of enantiomeric purity.Verifies the stereochemical integrity of this compound, preventing diastereomeric impurities in the final peptide. phenomenex.comnih.gov

In-Process Monitoring and Quality Control Methodologies

The successful synthesis of high-purity peptides using this compound relies on stringent in-process monitoring and robust quality control (QC) methodologies. These analytical procedures are crucial for verifying the quality of the starting amino acid derivative, monitoring the efficiency of each coupling and deprotection step during solid-phase peptide synthesis (SPPS), and confirming the identity and purity of the final peptide conjugate. A multi-faceted analytical approach is typically employed, combining chromatographic and spectroscopic techniques to ensure that the desired peptide sequence is assembled with high fidelity.

The primary goal of in-process monitoring is the real-time or near-real-time assessment of the SPPS process to detect and mitigate potential issues such as incomplete reactions or the formation of side products. rsc.org Quality control, on the other hand, involves the comprehensive analysis of the starting materials, intermediates, and the final purified peptide to ensure they meet predefined specifications for identity, purity, and quantity.

Key analytical techniques used for the quality control of this compound and the monitoring of its incorporation into peptide chains include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone of quality control in peptide synthesis. It is used to assess the purity of the incoming this compound raw material and to monitor the progress of the peptide synthesis at various stages.

Purity of this compound: Before use, the this compound reagent is analyzed by HPLC to determine its purity. The analysis checks for the presence of impurities that could interfere with the synthesis, such as N-Fmoc-D-Arg(Z)-OH (incompletely protected), free D-arginine, or byproducts from the synthesis of the Fmoc derivative itself. A high degree of purity (typically >99%) is essential. merckmillipore.com

Enantiomeric Purity: A critical quality attribute is the enantiomeric purity of the D-amino acid derivative. Contamination with the L-enantiomer (Fmoc-L-Arg(Z)2-OH) can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide. Chiral chromatography techniques are employed to resolve and quantify the enantiomeric excess. nih.gov

Reaction Monitoring: During SPPS, small samples of the resin-bound peptide can be cleaved, deprotected, and analyzed by HPLC after key coupling steps. uci.edu This allows for the semi-quantitative assessment of the reaction's completeness. The appearance of a single major peak corresponding to the desired peptide indicates a successful coupling. The presence of a peak corresponding to the unreacted peptide from the previous cycle signifies incomplete coupling.

Crude and Purified Peptide Analysis: After the peptide is fully assembled and cleaved from the resin, RP-HPLC is used to analyze the crude product, providing a profile of the target peptide and any deletion or modified sequences. It is also the primary tool for purifying the target peptide and for confirming the purity of the final product. rsc.org

Interactive Data Table: Typical HPLC Conditions for Peptide Analysis

ParameterSettingPurpose
Column C18, 250 mm x 4.6 mm, 3-5 µmStandard for peptide separation based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterAcidic modifier to improve peak shape and solubilize peptides.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic solvent for eluting peptides from the column.
Gradient 5% to 60% B over 30-45 minutesA typical gradient for separating a wide range of peptide sizes and hydrophobicities. rsc.org
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 214 nm and 280 nm214 nm for detecting the peptide backbone; 280 nm for aromatic residues (like Trp, Tyr).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, providing unambiguous verification of its identity. It is often coupled with HPLC (LC-MS) for enhanced analytical power. nih.gov

Confirmation of Coupling: After coupling this compound, a small portion of the resin can be analyzed by MS (e.g., MALDI-TOF MS on a resin bead) to confirm the addition of the correct mass to the growing peptide chain.

Identity Verification of Final Peptide: Following cleavage and deprotection, electrospray ionization (ESI) MS or MALDI-TOF MS is used to measure the molecular weight of the crude and purified peptide. The observed mass must match the calculated theoretical mass of the target peptide, confirming that the correct sequence has been synthesized. researchgate.net

Impurity Identification: LC-MS analysis of the crude peptide product can help identify the masses of impurity peaks observed in the HPLC chromatogram. This is crucial for diagnosing issues in the synthesis, such as identifying deletion sequences (from failed couplings) or peptides with remaining protecting groups (from incomplete deprotection).

Spectroscopic Monitoring

UV-Vis Spectroscopy: The Fmoc protecting group itself serves as a useful chromophore for in-process monitoring. thieme-connect.de The deprotection step, typically using a piperidine solution, releases the Fmoc group, which can be quantified by measuring its UV absorbance (around 300 nm) in the waste stream. nih.govresearchgate.net This provides a real-time, quantitative measure of the deprotection reaction's efficiency and can help determine the optimal reaction time for each cycle. Deep learning models have even been applied to analyze these UV-vis traces to predict synthesis success. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of the initial this compound starting material, confirming its chemical structure and purity. While not typically used for real-time monitoring of solid-phase synthesis, it is invaluable for characterizing the final, purified peptide to confirm its structure and stereochemical integrity. nih.gov However, certain impurities, such as trace amounts of acetic acid from the synthesis of the Fmoc-amino acid, can be very difficult to detect by standard ¹H NMR or HPLC. merckmillipore.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has emerged as a potential process analytical technology (PAT) tool for monitoring SPPS. It can be used to monitor the reaction process of Fmoc-amino acid coupling in real-time directly on the solid phase, offering a non-invasive method for tracking reaction kinetics. researchgate.net

Interactive Data Table: Summary of QC Methods for this compound Peptide Synthesis

TechniqueStage of ApplicationInformation ObtainedKey Findings
RP-HPLC Raw Material QC, In-Process Control, Final Product QCPurity, presence of impurities, reaction completion. uci.eduProvides quantitative purity data and separates the target peptide from synthesis-related impurities.
Chiral HPLC Raw Material QCEnantiomeric purity (D vs. L isomer content). nih.govEnsures stereochemical integrity of the starting material to prevent diastereomeric impurities.
LC-MS In-Process Control, Final Product QCMolecular weight confirmation, impurity identification. nih.govConfirms the identity of the desired product and helps characterize unknown peaks from the HPLC.
MALDI-TOF MS In-Process Control, Final Product QCMolecular weight confirmation of resin-bound and cleaved peptides.Rapidly verifies mass at different stages of the synthesis.
UV-Vis Spectroscopy In-Process Control (Fmoc-deprotection)Efficiency and completion of Fmoc group removal. thieme-connect.deAllows for real-time monitoring of the deprotection step by quantifying the released Fmoc adduct.
NMR Spectroscopy Raw Material QC, Final Product QCStructural confirmation of starting material and final peptide. nih.govProvides detailed structural information, confirming the identity and integrity of the molecules.

By implementing this suite of analytical methodologies, researchers can maintain tight control over the peptide synthesis process. This ensures that the this compound is of high quality before use and that it is incorporated efficiently and correctly into the final peptide conjugate, resulting in a product with high purity and confirmed identity.

Future Directions and Emerging Research Avenues for Fmoc D Arg Z 2 Oh

Development of More Sustainable Synthetic Protocols

The chemical industry, particularly the pharmaceutical sector, is under increasing pressure to adopt greener and more sustainable practices. teknoscienze.com For peptide synthesis, which traditionally generates substantial waste, this has spurred significant innovation. teknoscienze.comresearchgate.net A major portion of the waste, often 80-90%, comes from the solvents used for coupling, deprotection, and washing steps. researchgate.net Consequently, future developments for processes involving Fmoc-D-Arg(Z)2-OH are heavily focused on green chemistry principles.

A primary target for greening peptide synthesis is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. mdpi.comnih.gov Research has identified several promising green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethyl acetate (B1210297) (EtOAc), and anisole (B1667542), which are less toxic and in some cases derived from renewable resources. nih.govrsc.orgiris-biotech.de

The viability of these solvents depends on their ability to effectively swell the solid-phase resin and dissolve the necessary reagents, including protected amino acids like this compound. rsc.orgiris-biotech.de Studies have shown that Fmoc-amino acid derivatives generally exhibit good solubility in 2-MeTHF at concentrations commonly used in automated synthesizers (0.1 M to 0.2 M). iris-biotech.de However, performance can be sequence- and resin-dependent. For instance, while 2-MeTHF and EtOAc showed excellent results for the synthesis of Aib-enkephalin on ChemMatrix® resin, DMF was superior for the more challenging Aib-ACP decapeptide. rsc.org The development of protocols using binary mixtures of green solvents, such as N-butylpyrrolidone (NBP) and dimethyl carbonate (DMC), has also shown success in synthesizing complex peptides, including those containing arginine. chemimpex.com

Green SolventKey CharacteristicsPerformance Notes in SPPSReferences
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources (e.g., biomass), less toxic than DMF/NMP.Good solubility for most Fmoc-amino acids. iris-biotech.de High purity achieved in some peptide syntheses, but can be costly. iris-biotech.de Performance is resin-dependent. nih.gov nih.goviris-biotech.de
Ethyl Acetate (EtOAc)Low toxicity, readily biodegradable.Effective for Fmoc-removal and in wash steps. rsc.org Gave high purity for Aib-enkephalin synthesis. rsc.org rsc.org
Cyclopentyl Methyl Ether (CPME)Low peroxide formation, high boiling point, hydrophobic.Evaluated as a green alternative, but may not be optimal for the Fmoc-deprotection step with piperidine (B6355638). nih.gov nih.gov
N-Butylpyrrolidone (NBP)A greener alternative to DMF and NMP.Used successfully in combination with DMC for the synthesis of arginine- and histidine-containing peptides. chemimpex.com Showed comparable performance to DMF for maintaining the stability of protected arginine derivatives. mdpi.com mdpi.comchemimpex.com
Propylene CarbonatePolar aprotic solvent, considered a green replacement for DMF and DCM.Demonstrated to be effective in both solution- and solid-phase peptide synthesis with comparable yields to conventional solvents. mdpi.com mdpi.com

Atom economy is a core principle of green chemistry, and it is particularly poor in peptide synthesis due to the heavy reliance on protecting groups. scribd.comadvancedchemtech.com The side-chain protecting groups on arginine, such as the two benzyloxycarbonyl (Z) groups in this compound, contribute significantly to the molecular weight but are discarded in the final cleavage step. This leads to a substantial drop in atom economy; for example, the incorporation of a single Fmoc-Arg(Pbf)-OH residue can decrease the atom economy from 36% to 24%. scribd.comadvancedchemtech.com

A major research thrust to address this is the development of "minimal-protection" strategies, which involve using arginine derivatives with unprotected side chains, such as Fmoc-Arg(HCl)-OH. advancedchemtech.comacs.org By eliminating the side-chain protecting group, this approach dramatically improves the atom economy and reduces the generation of cleavage-related impurities. advancedchemtech.com Recent studies have demonstrated that using specific coupling reagent combinations, like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC), allows for the efficient incorporation of side-chain free arginine in green solvents, even in complex sequences. chemimpex.comadvancedchemtech.com This strategy not only enhances sustainability but also simplifies the final purification process. scribd.com

Arginine DerivativeMolecular Weight (g/mol)Protecting Group Mass (g/mol)Atom Economy for Arginine ResidueReferences
This compound664.72~443 (Fmoc + 2xZ)~24% chemimpex.comrsc.org
Fmoc-D-Arg(Pbf)-OH648.78~473 (Fmoc + Pbf)~24% scribd.comadvancedchemtech.com
Fmoc-D-Arg(HCl)-OH432.89~257 (Fmoc + HCl)~40% advancedchemtech.com
Atom economy calculated as (MW of Arginine residue) / (MW of Fmoc-Arg derivative) x 100. MW of Arginine residue is ~156.18 g/mol.

Advanced Automation and High-Throughput Synthesis Strategies

The mechanization of peptide synthesis through automated platforms has revolutionized the field, enabling the precise and efficient creation of peptides with defined sequences. acs.org Future advancements in this area are focused on integrating innovative technologies like rapid automated flow peptide synthesis (AFPS), which can assemble entire proteins of up to 164 amino acids. nih.gov

For a building block like this compound, advanced automation offers several advantages. Automated systems provide exact control over reaction parameters such as temperature, reagent concentration, and reaction time, which is crucial for managing the coupling of sterically hindered or reaction-prone residues like protected arginine. acs.org This precise control minimizes side reactions and improves the purity and consistency of the final peptide product. acs.org Furthermore, high-throughput synthesis methodologies, often combined with automation, allow for the rapid generation of large libraries of peptide analogues for screening purposes. peptide.com The ability to systematically incorporate this compound into numerous sequences in parallel is invaluable for structure-activity relationship (SAR) studies and the discovery of new peptide-based therapeutics. advancedchemtech.compeptide.com

Computational Chemistry Approaches for Understanding Reaction Mechanisms and Side Reactions

Computational chemistry has become an indispensable tool for gaining deep insights into complex chemical processes, and its application to peptide synthesis is a rapidly growing field. For a reagent like this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations offer powerful ways to predict and understand its behavior at a molecular level.

DFT calculations can be used to model reaction pathways, elucidate the structures of transition states, and calculate activation energies for both the desired coupling reaction and competing side reactions. researchgate.net This is particularly valuable for understanding the mechanism of δ-lactam formation, a critical side reaction for activated arginine derivatives. mdpi.com By comparing the energetics of the productive coupling pathway versus the intramolecular cyclization pathway, researchers can predict how factors like the protecting group, solvent, and coupling reagents influence the reaction outcome. mdpi.com For example, computational analysis helped rationalize the lower tendency of Fmoc-Arg(NO2)-OH to form δ-lactam compared to Pbf- or (Boc)2-protected analogues. mdpi.com

Furthermore, molecular docking and MD simulations can predict how arginine-containing peptides will interact with biological targets, such as enzymes or receptors. teknoscienze.com These in silico methods can guide the design of novel peptide therapeutics by predicting the binding affinity and stability of different analogues, potentially reducing the need for extensive empirical screening. teknoscienze.comnih.gov As computational power and algorithmic accuracy continue to improve, these approaches will play an increasingly vital role in optimizing the use of this compound and in the rational design of next-generation guanidino protecting groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.